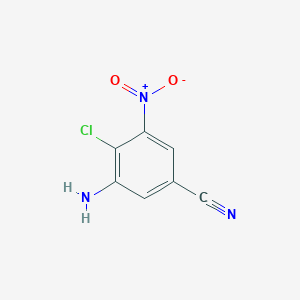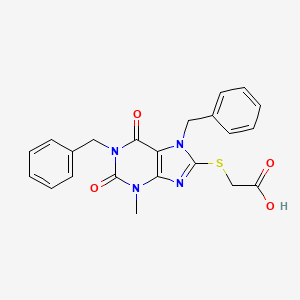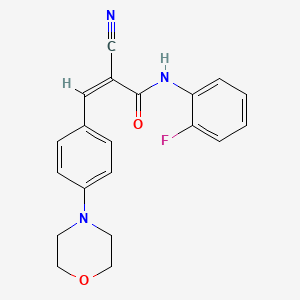
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used in scientific research to investigate the role of the P2X7 receptor in different conditions.
作用机制
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed on various cell types, including immune cells, neurons, and glial cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β. N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been shown to have various biochemical and physiological effects in different studies. For example, N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been shown to reduce the release of pro-inflammatory cytokines in immune cells, such as macrophages and microglia. N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been shown to reduce neurodegeneration in animal models of Alzheimer's disease and multiple sclerosis.
实验室实验的优点和局限性
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor. N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is also relatively stable and can be easily synthesized. However, N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has some limitations, including its poor solubility in water and its potential off-target effects. Therefore, it is important to use appropriate controls and to validate the specificity of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide in each experiment.
未来方向
There are several future directions for research on N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide and the P2X7 receptor. For example, further studies are needed to investigate the potential therapeutic effects of P2X7 receptor antagonists in different diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In addition, further studies are needed to investigate the role of the P2X7 receptor in different physiological and pathological processes, such as synaptic plasticity and neuroinflammation. Finally, further studies are needed to develop more potent and selective P2X7 receptor antagonists with improved pharmacokinetic properties.
合成方法
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide can be synthesized using a multi-step process that involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with phenethylamine to form N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenylethane-1,2-diamine. This compound is then reacted with oxalyl chloride to form N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide.
科学研究应用
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been used in various scientific research studies to investigate the role of the P2X7 receptor in different conditions. For example, N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has been used to study the role of the P2X7 receptor in pain, inflammation, and neurodegeneration. N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has also been used to investigate the potential therapeutic effects of P2X7 receptor antagonists in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
属性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15(25)24-13-5-8-17-9-10-18(14-19(17)24)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFZWFOABRUYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2789443.png)
![methyl 4-(6,7-dimethyl-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2789444.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2789445.png)


![2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine](/img/structure/B2789448.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2789453.png)
![3-(4-Chlorophenyl)-4-imino-6-(6-nitrobenzo[d]1,3-dioxolen-5-yl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2789456.png)


![2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2789460.png)
![5-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]benzotriazole](/img/structure/B2789461.png)

